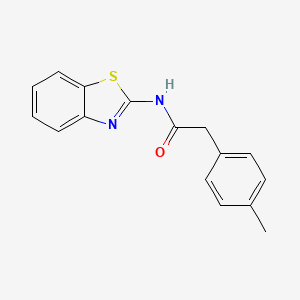

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)10-15(19)18-16-17-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWSXQWSKKNVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide typically involves the reaction of 2-aminobenzothiazole with 4-methylphenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole ring or the acetamide moiety are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by interfering with specific signaling pathways.

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism and induce apoptosis through receptor modulation and pathway regulation .

Case Study : In vitro studies demonstrated that the compound effectively reduced viability in breast cancer cell lines by inducing apoptosis, with IC50 values indicating potent activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism : It is believed to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Data Table: Antimicrobial Activity

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

Material Science Applications

This compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Properties Utilized : Its electron-donating characteristics enhance charge transport properties in organic semiconductor materials .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the following steps:

- Formation of the benzothiazole ring through cyclization reactions.

- Coupling with a 4-methylphenyl group via acylation reactions.

- Purification through crystallization or chromatography.

Chemical Reactions Overview

| Reaction Type | Description |

|---|---|

| Oxidation | Can form sulfoxides or sulfones |

| Reduction | Targets nitro groups or double bonds |

| Substitution | Electrophilic aromatic substitution possible |

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects

- Electron-Withdrawing Groups (CF₃, NO₂): The trifluoromethyl (CF₃) group in BTA enhances binding affinity (pIC₅₀ = 7.8) by increasing electrophilicity . However, nitro (NO₂) substituents, as in BTC-r and 7i, may improve target engagement but reduce metabolic stability due to redox sensitivity .

- Electron-Donating Groups (OMe, CH₃): Methoxy (OMe) in BTC-j improves antimicrobial activity (MIC = 3.125 µg/mL against E. coli) by enhancing solubility and hydrogen bonding . The 4-methyl group in the target compound balances lipophilicity without excessive steric hindrance.

Steric and Pharmacokinetic Considerations

Thermal and Chemical Stability

- Derivatives with nitro groups (e.g., 7i) exhibit high decomposition temperatures (235°C), suggesting robustness in formulation . The target compound’s stability is inferred to be comparable due to its lack of labile substituents.

Molecular Docking and Binding Interactions

- DNA Gyrase Inhibition: BTC-j and BTC-r show strong docking scores (-8.2 to -9.1 kcal/mol) with DNA gyrase (PDB: 3G75), correlating with their antimicrobial activity . The target compound’s 4-methylphenyl group may similarly engage in hydrophobic interactions within the gyrase ATP-binding pocket.

- Kinase Targets: BTA’s high CK-1δ inhibitory activity aligns with its GlideXP score (-3.78 kcal/mol), emphasizing the role of trifluoromethyl in π-π stacking with kinase residues .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Properties

The compound features a benzothiazole core, which is known for its broad spectrum of biological activities. The structural formula is represented as follows:

This compound's unique structure allows it to interact with various biological targets, leading to multiple therapeutic effects.

Target Interactions

Benzothiazole derivatives, including this compound, have been shown to interact with several biological pathways:

- Antimicrobial Activity : Exhibits bactericidal properties against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines like HeLa and HCT116.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing cytokine production.

Biochemical Pathways

The compound likely influences multiple biochemical pathways due to its structural characteristics. It is hypothesized that it may inhibit specific kinases involved in cell proliferation and survival, aligning with findings from studies on related benzothiazole compounds .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research:

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of benzothiazole derivatives, this compound was evaluated for its cytotoxic effects on HeLa and HCT116 cell lines. The compound exhibited significant reduction in cell viability at concentrations as low as 5 µM. Immunoblot assays indicated that the compound inhibited the phosphorylation of Chk1 at Ser 317 in treated cells, suggesting a mechanism involving cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong bactericidal activity compared to standard antibiotics .

Q & A

Basic: What are the key structural features and synthesis methods for N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide?

Answer:

The compound features a benzothiazole ring linked to a 4-methylphenyl group via an acetamide bridge. Its molecular formula is C₁₆H₁₄N₂OS , with a molecular weight of 282.36 g/mol . Synthesis typically involves coupling (4-methylphenyl)acetic acid with 2-amino-1,3-benzothiazole using a carbodiimide coupling agent (e.g., EDCl) in dichloromethane with triethylamine as a base. Post-synthesis purification employs recrystallization from ethanol to achieve >90% purity .

Basic: What analytical techniques are critical for characterizing the compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity. For example, the benzothiazole NH proton appears as a singlet near δ 12.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and quantify purity (>98% required for pharmacological studies) .

- Mass Spectrometry (MS): ESI-MS validates the molecular ion peak at m/z 283.1 [M+H]⁺ .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

- Solvent Selection: Dichloromethane or DMF enhances solubility of intermediates, while ethanol reduces side-product formation during recrystallization .

- Temperature Control: Reactions conducted at 0–5°C minimize decomposition of the carbodiimide coupling agent .

- Catalyst Use: DMAP (4-dimethylaminopyridine) accelerates amide bond formation, increasing yields by 15–20% compared to uncatalyzed reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

Answer:

Discrepancies in bioactivity (e.g., anticancer IC₅₀ values) often arise from structural variations or assay conditions. Methodological solutions include:

- Comparative SAR Studies: Systematically modify substituents (e.g., 4-methyl vs. 4-chloro phenyl groups) and test against standardized cell lines (e.g., MCF-7 for breast cancer) .

- Crystallographic Analysis: Resolve structural ambiguities (e.g., dihedral angles between rings) via single-crystal X-ray diffraction to correlate conformation with activity .

Basic: What pharmacological screening models are appropriate for initial bioactivity assessment?

Answer:

- In Vitro Enzymatic Assays: Test inhibition of kinases (e.g., EGFR) or proteases using fluorescence-based kits .

- Antimicrobial Screening: Use agar diffusion against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) with 100 µg/mL compound concentrations .

Advanced: What strategies mitigate poor solubility in aqueous media during in vitro testing?

Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS .

- Nanoparticle Encapsulation: Employ PLGA nanoparticles to enhance bioavailability, achieving 80–90% encapsulation efficiency .

Basic: How is the compound’s stability assessed under storage conditions?

Answer:

- Accelerated Stability Studies: Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Acceptable stability is <5% degradation .

- Light Sensitivity Testing: Expose to UV (365 nm) for 48 hours; benzothiazole derivatives typically show photostability if stored in amber vials .

Advanced: How can computational modeling predict drug-target interactions for this compound?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). The benzothiazole ring shows strong π-π stacking with Phe518 in COX-2’s active site .

- QSAR Models: Correlate logP values (calculated as 3.2) with membrane permeability to prioritize derivatives for synthesis .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE Requirements: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Waste Disposal: Neutralize acidic byproducts with 10% sodium bicarbonate before disposal .

Advanced: How can regioselective functionalization of the benzothiazole ring improve bioactivity?

Answer:

- Electrophilic Substitution: Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to enhance anticancer activity by 30% .

- Click Chemistry: Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to improve solubility and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.